molecular formula C11H14O4S B2701296 2-(3-Phenylpropanesulfonyl)acetic acid CAS No. 1016870-51-1

2-(3-Phenylpropanesulfonyl)acetic acid

Cat. No. B2701296
CAS RN: 1016870-51-1
M. Wt: 242.29
InChI Key: YLNFNPCLXMTRDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Phenylpropanesulfonyl)acetic acid is a chemical compound with the molecular formula C11H14O4S . It has a molecular weight of 242.29 . This compound is used for research purposes .

Scientific Research Applications

Advanced Oxidation Processes

Peracetic acid (PAA), when activated by Co(II) or Co(III), can produce acetylperoxyl radicals which are efficient in degrading aromatic organic compounds, indicating a potential application of related sulfonated acetic acid derivatives in environmental remediation. The study by Kim et al. (2020) demonstrated that the acetylperoxyl radical plays a crucial role in the degradation of various aromatic compounds, suggesting that derivatives like 2-(3-Phenylpropanesulfonyl)acetic acid might have similar utility in advanced oxidation processes for pollutant degradation. The efficiency of these processes was shown to depend on the molecular structure of the compounds, with electron transfer mechanisms being a key factor in the degradation process. This implies a potential application of this compound in environmental science, particularly in the degradation of pollutants through advanced oxidation processes (Kim et al., 2020).

Biotransformation and Biocatalysis

The ability of acetic acid bacteria to oxidize primary alcohols and diols to their corresponding acids with high enantioselectivity presents a promising area for the application of acetic acid derivatives in biotransformation processes. Romano et al. (2002) investigated the biotransformation of 2-phenylpropanol by acetic acid bacteria, leading to the highly enantioselective production of (S)-2-phenyl-1-propionic acid. This highlights the potential of this compound in similar biocatalytic processes, where its structural features could be exploited in the enantioselective synthesis or modification of organic compounds, offering significant advantages for pharmaceutical synthesis and industrial chemistry applications (Romano et al., 2002).

Chemosensing and Bioimaging

Gui et al. (2015) developed a fluorescence turn-on chemosensor based on a structure that combines the aggregation-induced-emission (AIE) effect with the complexation capability of carboxyl groups for the selective detection of Al(3+) ions. This suggests that compounds like this compound could be modified to serve as chemosensors or bioimaging agents. The study indicates the potential for such derivatives to be developed into highly selective and sensitive detection tools for metal ions or other analytes in complex biological or environmental samples, benefiting from their structural adaptability and the inherent properties of the sulfonated acetic acid backbone (Gui et al., 2015).

Adsorption and Removal of Pollutants

Khan and Akhtar (2011) explored the adsorption behavior of 2,4,5-Trichlorophenoxy acetic acid on poly-o-toluidine Zr(IV)phosphate, demonstrating its effectiveness in removing this herbicide from aqueous solutions. This study implies that this compound could be investigated for its adsorption properties, potentially serving as a basis for developing new materials or methods for the removal of specific pollutants from water or soil, leveraging its unique chemical structure for environmental purification and remediation efforts (Khan & Akhtar, 2011).

Future Directions

The future directions for the use and study of 2-(3-Phenylpropanesulfonyl)acetic acid are not specified in the available resources. Its use is primarily for research purposes . Further studies could potentially explore its synthesis, properties, and potential applications in various fields.

properties

IUPAC Name

2-(3-phenylpropylsulfonyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4S/c12-11(13)9-16(14,15)8-4-7-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNFNPCLXMTRDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCS(=O)(=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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